4-BR-2-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
CAS No.: 767334-05-4
Cat. No.: VC16104818
Molecular Formula: C25H22BrN3O6
Molecular Weight: 540.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 767334-05-4 |
|---|---|
| Molecular Formula | C25H22BrN3O6 |
| Molecular Weight | 540.4 g/mol |
| IUPAC Name | [4-bromo-2-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate |
| Standard InChI | InChI=1S/C25H22BrN3O6/c1-15-5-4-6-19(11-15)28-23(30)24(31)29-27-14-17-12-18(26)8-10-20(17)35-25(32)16-7-9-21(33-2)22(13-16)34-3/h4-14H,1-3H3,(H,28,30)(H,29,31)/b27-14+ |
| Standard InChI Key | WQFGNYHIMAOSKO-MZJWZYIUSA-N |
| Isomeric SMILES | CC1=CC(=CC=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC(=C(C=C3)OC)OC |
| Canonical SMILES | CC1=CC(=CC=C1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC(=C(C=C3)OC)OC |
Introduction
Synthesis and Preparation
While specific synthesis protocols for 4-BR-2-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate are not available, similar compounds are often synthesized through multi-step reactions involving condensation and coupling reactions. For instance, compounds with hydrazonoyl groups can be prepared by reacting hydrazines with carbonyl compounds.
Biological Activities
Compounds with similar structures have shown potential in various biological activities:
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Antimicrobial Activity: Some hydrazonoyl derivatives have been reported to exhibit antimicrobial properties, which could be attributed to their ability to interact with microbial enzymes or DNA .
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Antiproliferative Activity: Certain benzoate derivatives have shown antiproliferative effects, suggesting potential applications in cancer therapy .
Research Findings and Future Directions
Given the lack of specific data on 4-BR-2-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate, future research should focus on its synthesis, characterization, and biological evaluation. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry would be essential for confirming its structure. Additionally, in vitro and in vivo studies could provide insights into its potential applications.
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